molecular formula C12H9FO4 B8116695 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)propanoic acid

3-(6-Fluoro-4-oxo-4H-chromen-3-yl)propanoic acid

Cat. No.: B8116695
M. Wt: 236.19 g/mol
InChI Key: JVMIJJXIHUMOJB-UHFFFAOYSA-N
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Description

3-(6-Fluoro-4-oxo-4H-chromen-3-yl)propanoic acid is a fluorinated derivative of chromone, a class of compounds known for their diverse biological activities. This compound features a chromone core with a fluorine atom at the 6-position and a propanoic acid group at the 3-position. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromone derivative.

    Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Propanoic Acid Group Introduction: The propanoic acid group is introduced via a Friedel-Crafts acylation reaction using propanoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromone core, potentially converting it to a hydroxyl group.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, although its strong electron-withdrawing nature makes it less reactive.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

3-(6-Fluoro-4-oxo-4H-chromen-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

    Pathways Involved: The compound inhibits the activity of these enzymes, reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Comparison with Similar Compounds

    3-(6-Fluoro-4-oxo-4H-chromen-3-yl)acrylic acid: Similar structure but with an acrylic acid group instead of propanoic acid.

    6-Fluoro-4-oxo-4H-chromene-3-carboxylic acid: Lacks the propanoic acid group, affecting its reactivity and biological activity.

Uniqueness: 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)propanoic acid is unique due to the combination of the fluorine atom and the propanoic acid group, which together enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(6-fluoro-4-oxochromen-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h2-3,5-6H,1,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMIJJXIHUMOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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